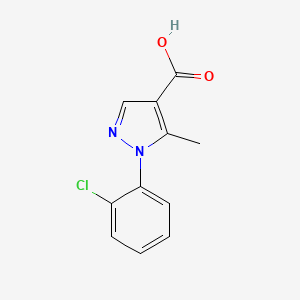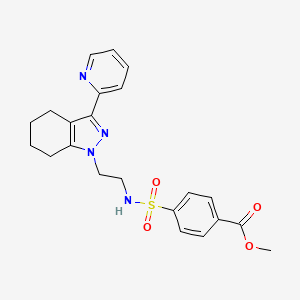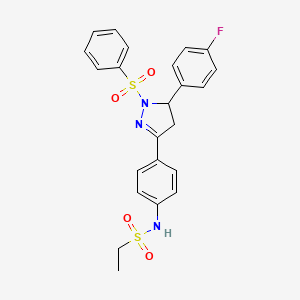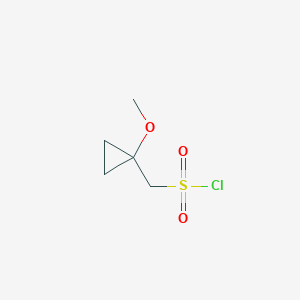
(1-Methoxycyclopropyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methoxycyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1783775-36-9 . It has a molecular weight of 184.64 .
Synthesis Analysis
The synthesis of methanesulfonyl chloride, a related compound, can be achieved by the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Molecular Structure Analysis
The molecular structure of “(1-Methoxycyclopropyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 .
Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is used as a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .
Physical And Chemical Properties Analysis
“(1-Methoxycyclopropyl)methanesulfonyl chloride” is a compound with a molecular weight of 184.64 . Methanesulfonyl chloride, a related compound, appears as a pale yellow corrosive liquid, more dense than water and insoluble in water .
Applications De Recherche Scientifique
Formation of Cyclopropylsulfones
Research has demonstrated the use of related chlorosulfones in chemical reactions where, instead of forming methylenecyclopropyl sulfones as anticipated, an addition–cyclisation sequence occurred, resulting in 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes. This highlights the compound's utility in synthesizing complex cyclic structures through unexpected reaction pathways (Jeffery & Stirling, 1993).
Kinetic and Spectroscopic Characterization
Methanesulfonates, closely related to methanesulfonyl chloride, have been characterized for their reactivity, providing insights into the kinetic and spectroscopic properties of these compounds. This information is crucial for understanding their behavior in various chemical environments and their potential applications in synthesis and catalysis (Bentley et al., 1994).
Self-Assemblies from Sulfonate-Phosphonate Ligands
The reactivity of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid has been explored, leading to the formation of three-dimensional self-assemblies. This research opens pathways to new materials with potential applications in nanotechnology and material science (Shankar et al., 2011).
Electrochemical Properties in Ionic Liquids
Investigations into the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid have revealed the potential for using these materials as cathodes in sodium-ion batteries. This research contributes to the development of energy storage technologies (Su et al., 2001).
Orbital Overlap in Electron Transfers
Studies on meta-methoxy-substituted compounds and their synthesis and reactivity have provided insights into orbital overlap preferences in excited-state intramolecular electron transfers, which is valuable for designing light-sensitive materials or chemical switches (Cristol et al., 1987).
'Green' Methodology in Benzoylation
The use of benzoyl cyanide in an ionic liquid as an alternative to traditional benzoylation methods highlights the potential for 'green' chemistry applications, offering more environmentally friendly and efficient synthesis routes for modifying nucleosides and other compounds (Prasad et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1-methoxycyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLTQSWESXASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclopropyl)methanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

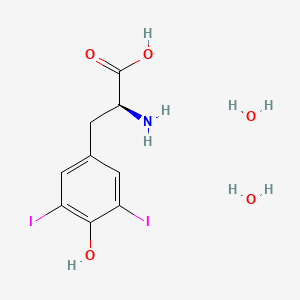
![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)
![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
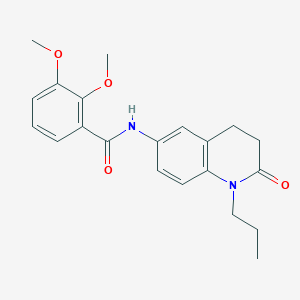
![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)


